molecular formula C13H21NO3 B13476943 Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B13476943
M. Wt: 239.31 g/mol
InChI Key: PSZCAKUQQJURQU-UHFFFAOYSA-N
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Description

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that has garnered significant interest in the fields of drug discovery, catalysis, and material science. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification.

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C13H21NO3/c1-9-10(15)8-14(13(9)6-5-7-13)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3

InChI Key

PSZCAKUQQJURQU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)CN(C12CCC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a ketone to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the spirocyclic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It is used in catalysis and material science, contributing to the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate

Uniqueness

What sets tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate apart from these similar compounds is its specific spirocyclic structure and the presence of the tert-butyl and methyl groups. These structural features provide unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, making it a versatile building block in organic synthesis and a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which may modulate the activity of these targets. The precise mechanisms are still under investigation, but preliminary studies suggest that this compound may influence various biochemical pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antioxidant Activity : Compounds like this compound may possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging of free radicals; protective effects against oxidative stress
Anti-inflammatoryModulation of cytokine release; reduction of inflammation
AntimicrobialPotential efficacy against bacterial strains

Notable Studies

  • Antioxidant Properties : A study demonstrated that spirocyclic compounds can effectively quench free radicals in vitro, suggesting potential protective effects against oxidative damage in cellular models.
  • Anti-inflammatory Mechanisms : Research involving similar compounds indicated their ability to inhibit pro-inflammatory cytokines in macrophage cultures, providing insights into their therapeutic potential for inflammatory diseases.
  • Antimicrobial Efficacy : In vitro assays revealed that related compounds exhibited significant activity against various bacterial strains, indicating the potential for development as novel antimicrobial agents.

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